molecular formula C11H19NO3 B13557326 Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate

Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate

Cat. No.: B13557326
M. Wt: 213.27 g/mol
InChI Key: PCFOVOGBWUYJBW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-ynyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The prop-2-ynyl group can be reduced to form a propyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a propyl derivative.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the prop-2-ynyl group can participate in covalent bonding with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxypropylcarbamate: Lacks the prop-2-ynyl group, resulting in different reactivity and applications.

    Tert-butyl N-(3-hydroxypropyl)carbamate: Similar structure but with different functional groups, leading to variations in chemical behavior.

Uniqueness

Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate is unique due to the presence of both the hydroxypropyl and prop-2-ynyl groups. This combination of functional groups provides distinct reactivity and allows for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3

InChI Key

PCFOVOGBWUYJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CC#C

Origin of Product

United States

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